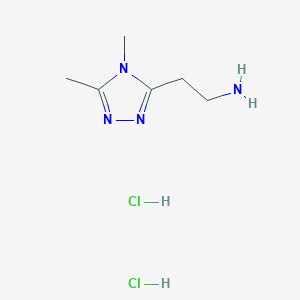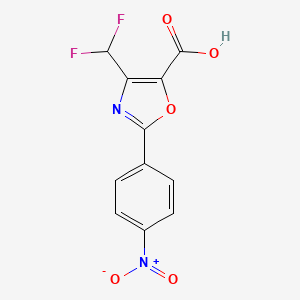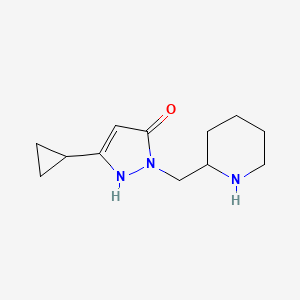
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms.
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This often involves a series of chemical reactions, with the starting materials (reactants) being transformed through a sequence of steps into the desired product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and electron microscopy.Chemical Reactions Analysis
This involves studying the transformations that a chemical compound undergoes when it reacts with other substances. It includes understanding the mechanisms of these reactions, the conditions under which they occur, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be predicted using computational chemistry methods.Applications De Recherche Scientifique
Synthetic Applications and Fluorescent Properties
One study discusses the interaction of certain ketone derivatives with arylhydrazines, leading to the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles with notable fluorescent abilities. These compounds exhibit marked fluorescence, with emission maximum wavelengths located at 453-465 nm and 363-400 nm, respectively, and some show large Stokes shifts, indicating their potential application in fluorescent labeling and imaging technologies Odin et al., 2022.
Antibacterial Efficacies
Another research focused on novel bis(pyrazole-benzofuran) hybrids, showing potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior biofilm inhibition activities and excellent inhibitory activities against MRSA and VRE bacterial strains Mekky & Sanad, 2020.
Anticholinesterase Effects
A study on pyrazoline derivatives evaluated their anticholinesterase effects, highlighting the potential of these compounds for treating neurodegenerative disorders. Piperidine derivatives were found to be more effective than morpholine derivatives on cholinesterases, with certain compounds identified as effective acetylcholinesterase inhibitors, suggesting their use in managing diseases like Alzheimer's Altıntop, 2020.
Antiproliferative Agents
Research into novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives synthesized with complementary regioselectivity revealed their potential as antiproliferative agents. Certain compounds showed maximum cytotoxic effects against breast cancer and leukemic cells, indicating their promise as small molecule inhibitors for cancer treatment Ananda et al., 2017.
Cyclopropanone Equivalents in Synthetic Chemistry
A study on 1-piperidino-1-trimethylsilyloxycyclopropane and its use as cyclopropanone equivalents in synthetic applications demonstrates its utility in forming pyrroles, pyrrolines, and pyrrolizidines. This showcases the role of cyclopropyl groups in enhancing the complexity and functionality of organic molecules Wasserman et al., 1989.
Safety And Hazards
The safety and hazards associated with a chemical compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, or the development of new synthesis methods to produce the compound more efficiently or in a more environmentally friendly manner.
Please note that the above is a general guide and the specific details can vary depending on the nature of the compound and the context of the study. For a detailed analysis of a specific compound, it would be necessary to consult the relevant scientific literature or conduct laboratory experiments.
Propriétés
IUPAC Name |
5-cyclopropyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-4-5-9)14-15(12)8-10-3-1-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMPNZPQZKWMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
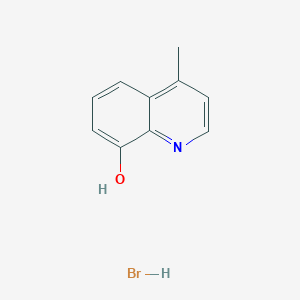
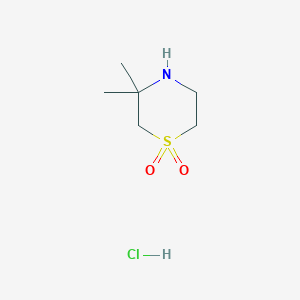
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
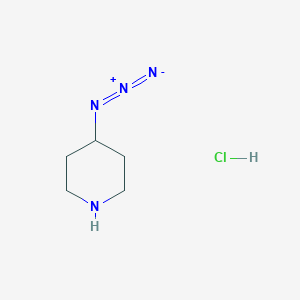
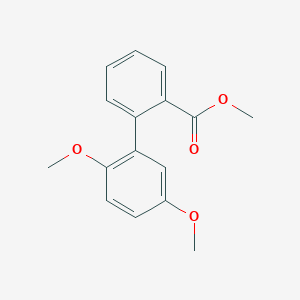
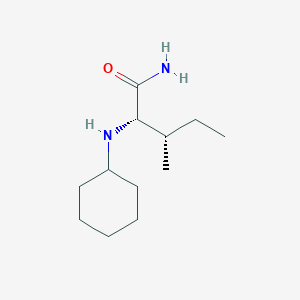
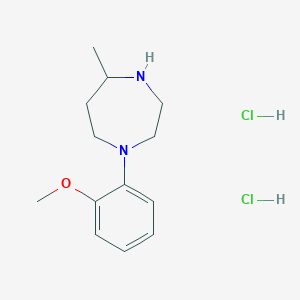
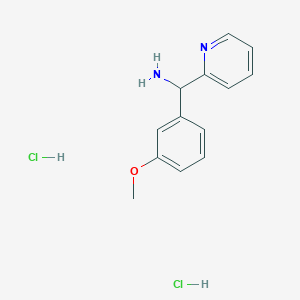
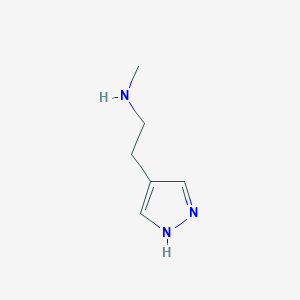
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
